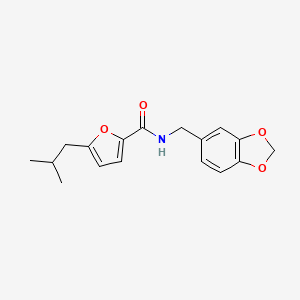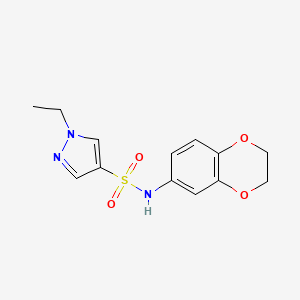![molecular formula C25H36N4O B6137607 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6137607.png)
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a unique combination of structural elements, including an indene, piperidine, imidazole, and oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multi-step organic reactions The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ringThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride: This compound shares the indene moiety but differs in the other structural elements.
1-(2,3-dihydro-1H-inden-5-yl)ethanone derivatives: These compounds have similar indene structures but vary in their functional groups and overall molecular architecture.
Uniqueness
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-19-26-15-23(27-19)17-28(18-25-7-4-12-30-25)16-20-8-10-29(11-9-20)24-13-21-5-2-3-6-22(21)14-24/h2-3,5-6,15,20,24-25H,4,7-14,16-18H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKAPTUZOOTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6137543.png)

![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B6137560.png)
![N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)
![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
